Cupric hydroxide

Overview

Description

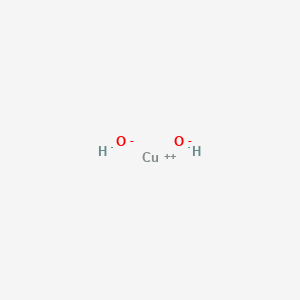

Cupric hydroxide, also known as this compound, is an inorganic compound with the chemical formula Cu(OH)₂. It appears as a pale blue or blue-green solid and is known for its low solubility in water. This compound has been utilized since ancient times, primarily in pigments and later in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric hydroxide can be synthesized through several methods. One common laboratory method involves the reaction of a copper(II) salt, such as copper(II) sulfate, with a strong base like sodium hydroxide. The reaction is as follows: [ \text{CuSO}_4 + 2\text{NaOH} \rightarrow \text{Cu(OH)}_2 + \text{Na}_2\text{SO}_4 ] This reaction results in the formation of a blue precipitate of copper hydroxide .

Industrial Production Methods: On an industrial scale, copper hydroxide is produced by treating copper metal with an acidic solution containing acetic acid, followed by the addition of an alkali metal hydroxide to raise the pH above 7.0. This method ensures the stability of the copper hydroxide produced .

Chemical Reactions Analysis

Types of Reactions: Cupric hydroxide undergoes various chemical reactions, including:

Oxidation: When heated, copper hydroxide decomposes to form copper(II) oxide and water: [ \text{Cu(OH)}_2 \rightarrow \text{CuO} + \text{H}_2\text{O} ]

Acid-Base Reactions: this compound reacts with acids to form corresponding copper salts and water. For example, with sulfuric acid: [ \text{Cu(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 + 2\text{H}_2\text{O} ]

Complex Formation: It can form complex ions with ammonia, such as tetraamminecopper(II) hydroxide: \ \text{Cu(OH)}_2 + 4\text{NH}_3 \rightarrow [\text{Cu(NH}_3\text{)}_4_2 ]

Common Reagents and Conditions:

Reagents: Sodium hydroxide, sulfuric acid, nitric acid, ammonia.

Conditions: Reactions typically occur at room temperature, but decomposition requires heating.

Major Products:

- Copper(II) oxide (CuO)

- Copper sulfate (CuSO₄)

- Copper nitrate (Cu(NO₃)₂)

Scientific Research Applications

Cupric hydroxide has a wide range of applications in scientific research and industry:

- Agriculture: Used as a fungicide and algaecide to protect crops from fungal diseases.

- Material Science: Utilized in the production of pigments, catalysts, and as a precursor for other copper compounds.

- Energy Sector: Employed in the development of rechargeable batteries and as an electrocatalyst in fuel cells and electrolyzers.

- Nanotechnology: Copper-based nanoparticles, including copper hydroxide, are explored for their antimicrobial properties and potential in pesticide applications .

Mechanism of Action

Cupric hydroxide exerts its effects primarily through the release of copper ions (Cu²⁺), which disrupt cellular proteins and enzymes critical for cell functioning. This mechanism makes it effective as a fungicide and bactericide. In biological systems, copper ions can induce oxidative stress by generating reactive oxygen species (ROS), leading to cell damage and death .

Comparison with Similar Compounds

Cupric hydroxide can be compared with other copper-based compounds:

- Copper(II) oxide (CuO): Unlike copper hydroxide, copper(II) oxide is a black solid and is more stable at higher temperatures.

- Copper(II) carbonate (CuCO₃): This compound is often found in nature as the mineral malachite and is used similarly in pigments and as a fungicide.

- Copper(I) oxide (Cu₂O): A red or brown solid, copper(I) oxide is used in antifouling paints and as a pigment .

This compound stands out due to its amphoteric nature, allowing it to act as both an acid and a base, and its unique applications in various fields.

Biological Activity

Cupric hydroxide (Cu(OH)₂) is a copper compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound through various studies, highlighting its efficacy against pathogens, its mechanisms of action, and its potential applications in healthcare and agriculture.

Overview of this compound

This compound is an inorganic compound characterized by its blue color and is primarily used in agriculture as a fungicide and bactericide. Its antimicrobial properties are attributed to the release of copper ions, which can disrupt cellular processes in microorganisms.

Antimicrobial Activity

Antibacterial Properties

- Mechanism of Action : this compound exerts its antibacterial effects primarily through the release of Cu²⁺ ions. These ions can induce oxidative stress in bacterial cells, leading to cell death. The generation of reactive oxygen species (ROS) is a significant factor in this process .

-

Case Studies :

- A study demonstrated that this compound effectively reduced microbial load on orthodontic clear aligners. Treatment with a copper-calcium-hydroxide-based paste resulted in a significant decrease in microbial plaque thickness and overall microbial load, achieving undetectable levels post-treatment .

- In another study focusing on plant pathogens, this compound showed post-infection activity against Venturia inaequalis, significantly reducing the formation of primary stromata when applied after infection .

Table 1: Antimicrobial Efficacy of this compound

Effects on Microbial Communities

Recent research has shown that while this compound effectively reduces pathogenic fungi such as Alternaria and Cladosporium, it also affects beneficial bacteria negatively. This dual effect raises concerns about its use in ecological contexts, as it may disrupt the balance of microbial communities .

Applications in Healthcare

The antimicrobial properties of this compound have potential applications in healthcare settings:

- Surface Coatings : this compound can be incorporated into surface coatings for medical devices to reduce hospital-acquired infections (HAIs). Studies indicate that copper surfaces can eradicate a wide range of pathogens, including bacteria and viruses .

- Dental Hygiene : The use of copper-based compounds like Cu(OH)₂ in dental products could enhance oral hygiene by effectively reducing plaque-forming bacteria .

Environmental Considerations

While this compound is effective as an antimicrobial agent, its environmental impact must be considered. The application of copper compounds can lead to toxicity in non-target organisms and may disrupt soil microbial communities. Research indicates that while it reduces harmful pathogens, it can also diminish beneficial microbial populations, necessitating careful management when used in agricultural practices .

Properties

IUPAC Name |

copper;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLJMEJHUUYSSY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20427-59-2, 1344-69-0, 12125-21-2 | |

| Record name | Copper hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupric hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3314XO9W9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.